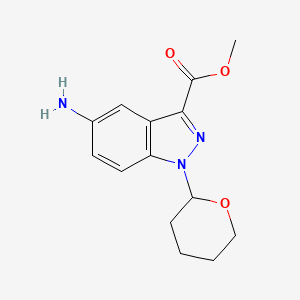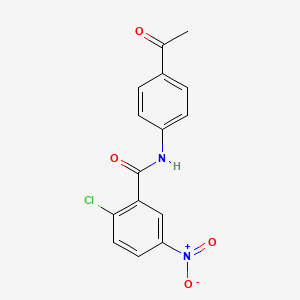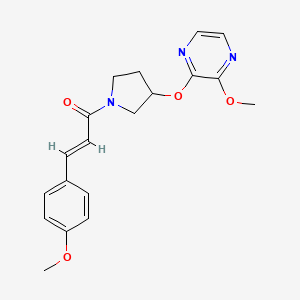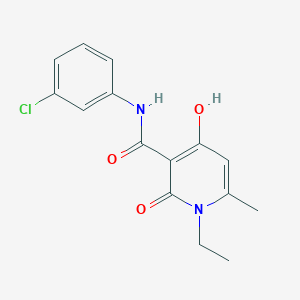![molecular formula C22H29N5O2 B2898319 9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848279-32-3](/img/no-structure.png)
9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Examples include naturally occurring metabolites like Uracil .
Synthesis Analysis
There are several methods for the synthesis of pyrimidinediones and related compounds. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction .
Molecular Structure Analysis
The molecular structure of pyrimidinediones is characterized by a pyrimidine ring substituted with two carbonyl groups . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) can be calculated using popular DFT methods .
Chemical Reactions Analysis
Pyrimidinediones can undergo various chemical reactions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidinediones can vary widely depending on their specific structure. For instance, the IC50 values of some pyrano[2,3-d]pyrimidine-2,4-dione derivatives against PARP-1 range from 3.61 nM to 114 nM .
Mechanism of Action
Safety and Hazards
The safety and hazards of pyrimidinediones can also vary widely depending on their specific structure. Some pyrimidinedione derivatives have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Future Directions
Future research could focus on the synthesis of new pyrimidinedione derivatives and the exploration of their biological activities. For instance, the discovery of novel PARP-1 inhibitors among pyrano[2,3-d]pyrimidine-2,4-dione derivatives indicates the potential of targeting PARP-1 in cancer treatment .
properties
CAS RN |
848279-32-3 |
|---|---|
Molecular Formula |
C22H29N5O2 |
Molecular Weight |
395.507 |
IUPAC Name |
9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H29N5O2/c1-4-6-7-13-27-20(28)18-19(24(3)22(27)29)23-21-25(14-8-15-26(18)21)17-11-9-16(5-2)10-12-17/h9-12H,4-8,13-15H2,1-3H3 |
InChI Key |
GEHVUIOZEHHTAP-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)CC)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2898236.png)




![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2898245.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2898246.png)

![7-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898248.png)
methanone](/img/structure/B2898249.png)
![3-(4-Bromophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2898251.png)
![5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2898257.png)
